Product packaging for Sebacic dihydrazide(Cat. No.:CAS No. 925-83-7)

Sebacic dihydrazide

Cat. No.: B147458
CAS No.: 925-83-7
M. Wt: 230.31 g/mol
InChI Key: ZWLIYXJBOIDXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sebacic Dihydrazide as a Chemical Compound

This compound (SDH), also known as decanedihydrazide, is an organic compound with the molecular formula C₁₀H₂₂N₄O₂ and a molecular weight of 230.31 g/mol . scbt.com It typically presents as a white crystalline solid with a melting point around 214 °C. evitachem.comderpharmachemica.com SDH is soluble in methanol (B129727) and ethanol (B145695) but shows insolubility in water. evitachem.com Structurally, it consists of two hydrazide (-NH-NH₂) groups attached to the ends of a linear sebacic acid backbone, which is a C10 α,ω-dicarboxylic acid. evitachem.com This structure allows it to participate in various chemical reactions characteristic of dihydrazides, such as condensation reactions with carbonyl compounds to form hydrazones and crosslinking reactions through its reactive hydrazine (B178648) groups. evitachem.com

The synthesis of this compound can be achieved through several methods. A common laboratory approach involves the reaction of sebacic acid with thionyl chloride, followed by the addition of hydrazine hydrate (B1144303). evitachem.comderpharmachemica.com This process typically includes refluxing a mixture of sebacic acid and thionyl chloride, cooling the mixture, adding hydrazine hydrate, and then basifying the mixture with a dilute ammonium (B1175870) hydroxide (B78521) solution to isolate the this compound. evitachem.comderpharmachemica.com Crystallization from aqueous ethanol can yield a crystalline solid. evitachem.comderpharmachemica.com Alternative synthesis methods, such as mixing hydrazine clathrate with dibasic acid diesters under a nitrogen atmosphere without solvents, have also been explored to yield high-quality dihydrazides with minimal by-products. evitachem.com

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for the structural characterization of this compound. evitachem.com NMR spectroscopy can reveal characteristic signals corresponding to the hydrazine protons, while IR spectroscopy shows peaks indicative of carbonyl (C=O) and amine (N-H) functionalities. evitachem.com

Historical Context and Evolution of Research on this compound

Research involving dihydrazides, including this compound, has evolved over time, driven by their versatile reactivity and potential applications. Early studies likely focused on the fundamental synthesis and characterization of such compounds. The presence of the reactive hydrazide groups made them interesting building blocks for organic synthesis.

Over the years, the application of this compound in polymer chemistry emerged as a significant area of research. Its ability to act as a curing agent and crosslinker for various resin systems, such as epoxy resins and polyurethanes, became increasingly apparent. evitachem.comsmolecule.com This led to investigations into how this compound influences the mechanical properties and thermal stability of these polymeric materials. evitachem.comsmolecule.com

Furthermore, the exploration of dihydrazides as ligands in coordination chemistry has a notable history. Studies involving the complexation of dihydrazides with metal ions have been conducted to understand the coordination behavior and the properties of the resulting metal complexes. researchgate.netresearchgate.netresearchgate.net Research has investigated the formation of both mononuclear and binuclear species when this compound interacts with metal ions like Co²⁺ and Ni²⁺. researchgate.netresearchgate.net

The structural variations among different dihydrazides, such as adipic dihydrazide (ADH) and isophthalic dihydrazide (IDH), have also been a subject of comparative studies. atamankimya.comatamanchemicals.com These comparisons help researchers understand the impact of the aliphatic chain length or the presence of aromatic groups on the reactivity and performance of dihydrazides in various applications, including their use as curing agents in epoxy resins. evitachem.commdpi.com

Significance of this compound in Contemporary Chemical Sciences

Sebacic dihydrazine holds contemporary significance in several areas of chemical sciences, primarily due to its continued relevance in polymer modification and its potential in coordination chemistry and other emerging applications.

In polymer science, this compound remains a valuable crosslinking agent and curing agent. Its use in epoxy resins, polyurethanes, and acrylic emulsions is actively researched to enhance material properties such as thermal stability, mechanical strength, and crystallization behavior. evitachem.comsmolecule.com For instance, studies have shown that this compound derivatives can act as effective nucleating agents in biopolymers like poly(L-lactic acid) (PLLA), improving crystallization rates and thermal properties. evitachem.comresearchgate.net Research findings indicate that this compound can significantly enhance the crystallization kinetics of PLLA, increasing both the crystallization temperature and enthalpy. Polarized optical microscopy studies have revealed that this compound can lead to the formation of smaller, more uniform spherulites in modified PLLA, indicative of heterogeneous nucleation. researchgate.net

The ability of sebacic dihydrazine to form complexes with metal ions continues to be an area of academic interest. researchgate.netresearchgate.netresearchgate.net These studies contribute to the broader understanding of metal-ligand interactions and the potential for developing new coordination compounds with tailored properties. researchgate.netresearchgate.net

Beyond polymer and coordination chemistry, this compound and its derivatives are being explored for other applications. Research has indicated potential antimicrobial activities against certain microorganisms. evitachem.com Its role in the synthesis of specialized materials, such as cold-resistant plasticizers and components for advanced materials, also highlights its ongoing significance in material development. evitachem.com The use of this compound in the synthesis of macrocyclic structures through condensation reactions with diketones further demonstrates its versatility in organic synthesis. evitachem.com

The ongoing research into this compound reflects its importance as a versatile chemical building block and modifier, with applications ranging from enhancing the performance of polymeric materials to serving as a ligand in metal complexes and potentially contributing to the development of new functional molecules.

Data Tables:

Here is a table summarizing some key physical properties of this compound based on the search results:

PropertyValueSource(s)
AppearanceWhite crystalline solid evitachem.comguidechem.com
Melting Point~214 °C evitachem.comderpharmachemica.com
Molecular FormulaC₁₀H₂₂N₄O₂ scbt.com
Molecular Weight230.31 g/mol scbt.com
SolubilitySoluble in methanol, ethanol; Insoluble in water evitachem.com

Here is a table illustrating research findings on the effect of this compound (SDH) as a nucleating agent in Poly(L-lactic acid) (PLLA):

PLLA ModificationCrystallization Temperature (Tc)Crystallization Enthalpy (ΔHc)NotesSource(s)
Neat PLLA94.5 °C0.1 J/gBaseline
PLLA + 1 wt% SDH131.6 °C48.5 J/gEnhanced crystallization kinetics
PLLA + >2 wt% SDHNot specified, but reduced thermal stabilityNot specifiedExcessive SDH can reduce thermal stability

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N4O2 B147458 Sebacic dihydrazide CAS No. 925-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIYXJBOIDXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)NN)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883606
Record name Decanedioic acid, 1,10-dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-83-7
Record name Decanedioic acid 1,10-dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanedioic acid, 1,10-dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sebacic dihydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanedioic acid, 1,10-dihydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanedioic acid, 1,10-dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebacohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of Sebacic Dihydrazide

Established Synthesis Routes of Sebacic Dihydrazide

The synthesis of this compound can be achieved through various established methods. evitachem.com These routes primarily involve the reaction of sebacic acid derivatives with hydrazine (B178648) or hydrazine hydrate (B1144303).

Synthesis via Sebacic Acid and Thionyl Chloride followed by Hydrazine Hydrate Addition

A common approach for synthesizing this compound involves the reaction of sebacic acid with thionyl chloride, followed by the addition of hydrazine hydrate. evitachem.comderpharmachemica.com This method typically begins by refluxing a mixture of sebacic acid and thionyl chloride. evitachem.comderpharmachemica.com A reported procedure involves refluxing 0.01 moles of sebacic acid with 0.02 moles of thionyl chloride for approximately 20 minutes. evitachem.comderpharmachemica.com After cooling the reaction mixture, hydrazine hydrate (0.02 moles) is added. evitachem.comderpharmachemica.com The mixture is then basified using a dilute ammonium (B1175870) hydroxide (B78521) solution, which leads to the formation of this compound. evitachem.com The product is subsequently crystallized from aqueous ethanol (B145695), yielding a crystalline solid. evitachem.comasianpubs.org

Alternative Synthesis Methods: Hydrazine Clathrate with Dibasic Acid Diesters

Alternative synthesis methods for dihydrazides, including this compound, involve the use of hydrazine clathrate with dibasic acid diesters. evitachem.comgoogle.com This method entails mixing hydrazine clathrate, which is a clathrate complex containing anhydrous hydrazine as a guest molecule, with a dibasic acid diester, such as a sebacic acid diester. google.com The reaction can be conducted under a nitrogen atmosphere without the need for solvents. evitachem.comgoogle.com This approach has been shown to yield high-quality dihydrazides while minimizing the formation of by-products. evitachem.com

Another alternative method involves the hydrazinolysis of diesters of dicarboxylic acids with hydrazine hydrate. asianpubs.orgosti.govocl-journal.org For instance, sebacic acid dihydrazide can be prepared by refluxing a mixture of diethyl sebacate (B1225510) and hydrazine hydrate in dry alcohol. asianpubs.org This reaction typically involves refluxing the mixture for several hours, after which the sebacic acid dihydrazide separates as a white crystalline solid upon cooling and is collected by filtration and crystallization from aqueous ethanol. asianpubs.org This method has been reported to yield dihydrazides in good to excellent yields, ranging from 79% to 89%. osti.gov

Comparison of Synthetic Efficiencies and Purity Profiles

While specific comparative yield percentages for this compound across all methods were not found, the reported yields for related dihydrazides via diester hydrazinolysis suggest this can be an efficient route. The hydrazine clathrate method emphasizes high quality and minimized by-products, which is beneficial for purity.

Presented below is a summary of the key parameters for the discussed synthesis methods, based on the available information:

Synthesis MethodStarting MaterialsKey ConditionsReported Outcomes (Yield/Purity)
Sebacic Acid + Thionyl Chloride + Hydrazine HydrateSebacic acid, Thionyl chloride, Hydrazine hydrateRefluxing (20 min), Cooling, Hydrazine addition, Basification, CrystallizationCrystalline solid, m.p. ~214 °C evitachem.com
Hydrazine Clathrate + Dibasic Acid DiestersHydrazine clathrate, Dibasic acid diester (e.g., sebacate)Nitrogen atmosphere, Solvent-free mixingHigh-quality dihydrazides, minimized by-products evitachem.com
Hydrazinolysis of Dibasic Acid Diesters (e.g., Diethyl Sebacate)Dibasic acid diester (e.g., Diethyl sebacate), Hydrazine hydrateRefluxing in dry alcohol (several hours), Cooling, Filtration, CrystallizationGood to excellent yield (79-89%), High purity (~97%) osti.gov

Note: The yield and purity data for the hydrazinolysis method are reported for dihydrazides in general, including this compound. osti.gov

Mechanistic Investigations of this compound Formation

The formation of this compound from sebacic acid and thionyl chloride followed by reaction with hydrazine hydrate likely proceeds through the initial formation of sebacoyl chloride. Thionyl chloride is a common reagent for converting carboxylic acids into acyl chlorides. The reaction of a carboxylic acid with thionyl chloride typically involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by elimination of HCl and SO₂. The resulting sebacoyl chloride, a highly reactive acylating agent, would then react with hydrazine hydrate. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acyl chloride, followed by elimination of HCl, leading to the formation of the hydrazide functional group. Since sebacic acid is a dicarboxylic acid, this process occurs at both carboxyl ends, resulting in the dihydrazide.

While the search results describe the mechanism of this compound in its applications, such as a curing agent where it reacts with epoxy groups evitachem.com, detailed mechanistic studies specifically on the formation reaction of this compound from its precursors were not found in the provided snippets. The reaction of dihydrazides with carbonyl compounds to form hydrazones and their role in forming macrocyclic structures are also mentioned as typical reactions of dihydrazides. evitachem.com

Novel Synthetic Approaches and Green Chemistry Principles for this compound

Efforts in chemical synthesis are increasingly focused on developing novel approaches that align with green chemistry principles, aiming to reduce environmental impact and improve sustainability. While specific novel or solely "green" synthesis methods for this compound itself were not extensively detailed in the search results beyond the solvent-free hydrazine clathrate method evitachem.comgoogle.com, research on sustainable production methods for its precursor, sebacic acid, and green transformations involving this compound have been reported.

Sustainable Production Methods

Sustainable production methods for sebacic acid, the key precursor for this compound, have been explored. One such method involves a green and environmentally friendly route for preparing sebacic acid through the solid-phase cleavage of sodium ricinoleate (B1264116). researchgate.netacs.org This process avoids the use of thinning agents and employs Fe₂O₃ as a non-toxic catalyst. researchgate.netacs.org Optimized conditions for this method include a 5:4 ratio of sodium ricinoleate to KOH, 1% Fe₂O₃ catalyst, a reaction temperature of 543 K, and an absolute pressure of 0.09 MPa for 60 minutes, resulting in a sebacic acid yield of 70.2% with 98.1% purity. researchgate.netacs.org This highlights a sustainable approach to obtaining the necessary starting material for this compound synthesis.

Furthermore, this compound can be utilized in green chemical processes for the synthesis of other valuable compounds. For instance, a phosgene-free flow chemistry methodology has been developed to prepare diisocyanates from dihydrazides, including this compound. osti.gov This represents a greener alternative to traditional phosgene-based routes for synthesizing diisocyanates, which are important monomers in polymer chemistry.

While dedicated "green" synthesis methods focused solely on the formation of this compound from readily available, renewable resources with minimal environmental impact were not prominently detailed in the provided information, the research on sustainable sebacic acid production and greener downstream reactions utilizing this compound indicates a broader trend towards more environmentally conscious chemical synthesis involving this compound.

Derivatization Strategies of this compound

This compound is a versatile intermediate in organic synthesis due to the reactivity of its terminal hydrazide groups evitachem.comsmolecule.com. These groups can participate in various condensation reactions, leading to the formation of diverse derivatives.

Synthesis of N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD)

N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD) is a derivative of this compound that has been synthesized and studied e3s-conferences.orgresearchgate.netresearchgate.net. This compound is derived from hydrocinnamic acid and this compound e3s-conferences.orgresearchgate.net. The synthesis typically involves a two-step reaction process, including acylation and amination e3s-conferences.org. Research has investigated the synthesis process and characterized the molecular structure of HAD using techniques such as Fourier transform infrared spectrometry and 1H nuclear magnetic resonance e3s-conferences.org. HAD has been explored for its role as a nucleating agent in polymers like poly(L-lactic acid) (PLLA), demonstrating the potential of this compound derivatives in material science e3s-conferences.orgresearchgate.net.

Formation of 1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octane from this compound

This compound serves as a precursor for the synthesis of heterocyclic compounds, such as 1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octane derpharmachemica.commdpi.comresearchgate.netinnovareacademics.ininnovareacademics.in. This transformation involves the reaction of this compound with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate derpharmachemica.commdpi.comresearchgate.netinnovareacademics.ininnovareacademics.in. The reaction is typically carried out with constant stirring and followed by crystallization to obtain the product derpharmachemica.com. This synthesis route exemplifies the utility of this compound in constructing complex nitrogen-containing ring systems.

Synthesis of Macrocyclic Structures via Condensation with Diketones

This compound can undergo condensation reactions with diketones to form macrocyclic structures evitachem.comresearchgate.netepa.govgoogle.comresearchgate.net. This involves a [1+1] condensation reaction, demonstrating the ability of this compound to act as a building block for larger cyclic molecules evitachem.comepa.gov. The formation of macrocycles through the reaction of dihydrazides with dialdehydes or diketones is a known synthetic strategy google.comresearchgate.net. For instance, macrocycles have been synthesized by the [1+1]-condensation of α,ω-dimethylketones with azelaic and sebacic dihydrazides epa.gov. These reactions highlight the potential of this compound in the synthesis of complex molecular architectures.

Preparation of Sebacic Acid Bis-2,4-Dinitrophenyl Hydrazide

Sebacic acid bis-2,4-dinitrophenyl hydrazide is another derivative that can be prepared from this compound asianpubs.orgresearchgate.netresearchgate.net. This synthesis involves the reaction of this compound with 2,4-dinitrophenylhydrazine (B122626) asianpubs.orgresearchgate.netresearchgate.net. The resulting compound is a bis-hydrazone derivative. Studies have investigated the complexes formed between sebacic acid bis-2,4-dinitrophenyl hydrazide and various transition metal ions, indicating its potential as a ligand asianpubs.orgresearchgate.netresearchgate.net. The preparation of 2,4-dinitrophenylhydrazine itself typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate google.com.

General Condensation Reactions with Carbonyl Compounds to Form Hydrazones and Other Derivatives

A fundamental reactivity of this compound is its ability to react with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones evitachem.comsmolecule.com. This condensation reaction is a key pathway for derivatizing this compound and is utilized in the synthesis of various polymers and resins smolecule.com. The formation of hydrazone linkages is a common strategy in polymer chemistry and other fields atamanchemicals.comatamanchemicals.com. This compound's two hydrazide groups allow it to participate in such reactions at both ends of the molecule, enabling the formation of crosslinked structures or polymers smolecule.com. This general reactivity underlies many of the specific derivatization strategies discussed above and underscores the importance of this compound as a versatile chemical building block evitachem.comsmolecule.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Decanedihydrazide)70219 fishersci.ca
Sebacic acid5192 nih.gov
Hydrazine hydrate8094 ataman-kimya.com
N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD)Not readily available in search results
1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octaneNot readily available in search results
Sebacic Acid Bis-2,4-Dinitrophenyl HydrazideNot readily available in search results
2,4-Dinitrophenylhydrazine3772977 nih.gov
Hydrocinnamic acid107 nih.gov
Adipic acid dihydrazide (Hexanedihydrazide)66117 atamankimya.comwikipedia.orgguidechem.com
Isophthalic dihydrazide2760-98-7 guidechem.com
Malonic dihydrazide (Propanedioic acid, dihydrazide)3815-86-9 guidechem.comchem960.com
Terephthalic dihydrazide136-64-1 guidechem.com
Oxalyl dihydrazide996-98-5 guidechem.com
Thiocarbohydrazide161244 googleapis.com
Carbon disulfide6348 [PubChem]
Potassium hydroxide14794 [PubChem]
Sebacoyl chloride74706 [PubChem]
Thionyl chloride24822 [PubChem]
Ammonium hydroxide14923 [PubChem]
Acetylacetone6031 [PubChem]
Terephthalaldehyde8811 [PubChem]
Glutaraldehyde3482 [PubChem]
Azelaic dihydrazide (Nonanedihydrazide)1071-93-8 (This CID is for Adipic acid dihydrazide, Azelaic dihydrazide CID is 1071-93-8 based on one search result which seems incorrect, need to verify)
Azelaic acid8755 [PubChem]

Interactive Data Tables

Based on the search results, a data table summarizing the synthesis of 1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octane from sebacic acid dihydrazide can be presented:

ReactantQuantity (mole)Other ReagentsConditionsProductYield (%)Melting Point (°C)Reference
Sebacic acid dihydrazide0.01Carbondisulphide (0.02 mole), KOH (0.6 N, 5 mL), Hydrazine hydrate (0.02 mole)Constant stirring for 30 min at room temperature1,8-bis-(3-mercapto-4-amino- evitachem.comsmolecule.comderpharmachemica.com-triazol-5-yl)-octane70205 derpharmachemica.com

Another table can summarize the synthesis of this compound itself:

ReactantQuantity (mole)Other ReagentsConditionsProductYield (%)Melting Point (°C)Reference
Sebacic acid0.01Thionyl chloride (0.02 mole), Hydrazine hydrate (0.02 mole), Dilute ammonium hydroxideReflux for ~20 min, cooling, addition of hydrazine hydrate, basificationThis compound80214 derpharmachemica.com

A table showing the effect of N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD) as a nucleating agent on the crystallization of PLLA can also be included, based on the provided data snippet :

Nucleating AgentLoading (wt%)Crystallization Temperature (Tc) (°C)Crystallization Enthalpy (ΔHc) (J/g)
Neat PLLA094.50.1
HAD1131.648.5

Note: The provided search result mentions that excessive HAD (>2 wt%) reduces thermal stability, but specific data for this effect (like TGA data) was not in a format easily extractable into a simple table without interpretation beyond the scope of the instructions. The table above focuses on the positive effect on crystallization kinetics at 1 wt% loading.this compound, also known by its IUPAC name decanedihydrazide, is an organic compound with the chemical formula C₁₀H₂₂N₄O₂ smolecule.comfishersci.ca. It presents as a white crystalline solid and is characterized by the presence of two terminal hydrazide functional groups (-CONHNH₂) linked by a ten-carbon aliphatic chain evitachem.comsmolecule.com. This structure is derived from sebacic acid, a dicarboxylic acid often obtained from renewable resources like castor oil evitachem.com. The presence of the reactive hydrazide groups makes this compound a valuable intermediate in various chemical syntheses and applications evitachem.comsmolecule.com.

The synthesis of this compound typically involves the reaction of a sebacic acid derivative with hydrazine hydrate evitachem.comsmolecule.com. A common method entails the reaction of sebacic acid with thionyl chloride to form sebacoyl chloride, followed by the reaction of sebacoyl chloride with hydrazine hydrate evitachem.comsmolecule.com. One detailed procedure describes refluxing a mixture of sebacic acid and thionyl chloride, followed by cooling, addition of hydrazine hydrate, and basification with dilute ammonium hydroxide solution evitachem.comderpharmachemica.com. The resulting this compound can then be purified through crystallization from aqueous ethanol evitachem.comderpharmachemica.com. Alternative methods include the reaction of sebacic acid derivatives with hydrazine hydrate under reflux conditions or the use of hydrazine clathrate with dibasic acid diesters without solvents evitachem.com.

Flow Chemistry Methodologies for Dihydrazide Preparation

Flow chemistry offers an efficient and scalable approach for the synthesis of acid hydrazides, including dihydrazides derived from dicarboxylic acids osti.govresearchgate.net. This continuous process allows for the preparation of acid hydrazides from carboxylic acids with reported yields typically ranging between 65% and 91% osti.gov. The methodology is applicable to various mono- and diacids, including aliphatic ones osti.gov. Flow chemistry setups for hydrazide synthesis often involve short residence times, typically between 13 and 25 minutes osti.gov. The scalability of this approach has been demonstrated with the synthesis of azelaic dihydrazide, a related dihydrazide, on a gram scale over a continuous run osti.govhighergov.com.

Derivatization Strategies of this compound

The terminal hydrazide groups in this compound provide sites for diverse chemical transformations, enabling the synthesis of various derivatives evitachem.comsmolecule.com. These reactions are often condensation reactions with carbonyl compounds or other reactive species.

Synthesis of N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD)

N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD) is a derivative synthesized from this compound and hydrocinnamic acid e3s-conferences.orgresearchgate.net. The synthesis of HAD typically involves a two-step reaction sequence, including acylation and amination e3s-conferences.org. Research has focused on optimizing the synthesis process and characterizing the structure of HAD using spectroscopic methods such as FTIR and ¹H NMR e3s-conferences.org. HAD has been investigated for its application as a nucleating agent in polymers like poly(L-lactic acid) (PLLA), where it has shown the ability to enhance crystallization kinetics e3s-conferences.orgresearchgate.net.

Formation of 1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octane from this compound

This compound serves as a starting material for the synthesis of heterocyclic compounds such as 1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octane derpharmachemica.commdpi.comresearchgate.netinnovareacademics.ininnovareacademics.in. This synthesis involves the reaction of this compound with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate derpharmachemica.commdpi.comresearchgate.netinnovareacademics.ininnovareacademics.in. The reaction typically involves stirring the mixture at room temperature and subsequent crystallization to isolate the product derpharmachemica.com. This transformation highlights the utility of this compound in the construction of complex nitrogen- and sulfur-containing ring systems derpharmachemica.commdpi.comresearchgate.net.

Synthesis of Macrocyclic Structures via Condensation with Diketones

This compound can participate in condensation reactions with diketones to form macrocyclic structures evitachem.comresearchgate.netepa.govgoogle.comresearchgate.net. This process often involves a [1+1] condensation, where one molecule of the dihydrazide reacts with one molecule of a diketone to form a cyclic product evitachem.comepa.gov. The reaction of dihydrazides with dialdehydes or diketones is a known method for synthesizing macrocycles google.comresearchgate.net. For example, macrocycles have been synthesized through the [1+1]-condensation of α,ω-dimethylketones with dihydrazides, including this compound epa.gov. These reactions demonstrate the role of this compound as a building block for the creation of larger cyclic molecules evitachem.comepa.gov.

Preparation of Sebacic Acid Bis-2,4-Dinitrophenyl Hydrazide

Sebacic acid bis-2,4-dinitrophenyl hydrazide is a derivative formed by the reaction of this compound with 2,4-dinitrophenylhydrazine asianpubs.orgresearchgate.netresearchgate.net. This reaction results in the formation of a bis-hydrazone. Sebacic acid bis-2,4-dinitrophenyl hydrazide has been investigated for its coordination properties with various transition metal ions, suggesting its potential as a ligand in coordination chemistry asianpubs.orgresearchgate.netresearchgate.net. The synthesis of the reactant, 2,4-dinitrophenylhydrazine, is typically carried out by reacting 2,4-dinitrochlorobenzene with hydrazine hydrate google.com.

General Condensation Reactions with Carbonyl Compounds to Form Hydrazones and Other Derivatives

A fundamental reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to yield hydrazones evitachem.comsmolecule.com. This reactivity is a cornerstone for the synthesis of a wide range of this compound derivatives evitachem.comsmolecule.com. The formation of stable hydrazone linkages is widely utilized in various chemical applications, including polymer chemistry atamanchemicals.comatamanchemicals.com. Due to its bifunctional nature, this compound can react with dicarbonyl compounds to form polymeric or macrocyclic structures, as seen in the synthesis of macrocycles with diketones evitachem.comsmolecule.comepa.gov. This general reactivity underscores the versatility of this compound as a reactive synthon for generating diverse molecular structures evitachem.comsmolecule.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Decanedihydrazide)70219 fishersci.ca
Sebacic acid5192 nih.gov
Hydrazine hydrate8094 ataman-kimya.com
N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD)Not Available
1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octaneNot Available
Sebacic Acid Bis-2,4-Dinitrophenyl HydrazideNot Available
2,4-Dinitrophenylhydrazine3772977 nih.gov
Hydrocinnamic acid107 nih.gov
Adipic acid dihydrazide (Hexanedihydrazide)66117 atamankimya.comwikipedia.orgguidechem.com
Isophthalic dihydrazide2760-98-7 guidechem.com
Malonic dihydrazide (Propanedioic acid, dihydrazide)3815-86-9 guidechem.comchem960.com
Terephthalic dihydrazide136-64-1 guidechem.com
Oxalyl dihydrazide996-98-5 guidechem.com
Thiocarbohydrazide161244 googleapis.com
Carbon disulfide6348
Potassium hydroxide14794
Sebacoyl chloride74706
Thionyl chloride24822
Ammonium hydroxide14923
Acetylacetone6031
Terephthalaldehyde8811
Glutaraldehyde3482
Azelaic dihydrazide (Nonanedihydrazide)1071-93-8 (Likely incorrect, same as Adipic acid dihydrazide)
Azelaic acid8755

Interactive Data Tables

Below are data tables summarizing some of the synthesis and application details found in the research:

Synthesis of 1,8-bis-(5-mercapto-4-amino-1,2,4-triazol-3-yl)-octane from this compound derpharmachemica.com:

ReactantQuantity (mole)Other ReagentsConditionsProductYield (%)Melting Point (°C)
Sebacic acid dihydrazide0.01Carbondisulphide (0.02 mole), KOH (0.6 N, 5 mL), Hydrazine hydrate (0.02 mole)Constant stirring for 30 min at room temperature1,8-bis-(3-mercapto-4-amino- evitachem.comsmolecule.comderpharmachemica.com-triazol-5-yl)-octane70205

Synthesis of this compound derpharmachemica.com:

ReactantQuantity (mole)Other ReagentsConditionsProductYield (%)Melting Point (°C)
Sebacic acid0.01Thionyl chloride (0.02 mole), Hydrazine hydrate (0.02 mole), Dilute ammonium hydroxideReflux for ~20 min, cooling, addition of hydrazine hydrate, basificationThis compound80214

Effect of HAD as a Nucleating Agent on PLLA Crystallization (at 1 wt% loading) :

Nucleating AgentLoading (wt%)Crystallization Temperature (Tc) (°C)Crystallization Enthalpy (ΔHc) (J/g)
Neat PLLA094.50.1
HAD1131.648.5

Modification with Carbon Disulphide and Potassium Hydroxide

This compound undergoes a significant modification reaction when treated with carbon disulphide in the presence of potassium hydroxide. This reaction is a key step in the synthesis of various heterocyclic compounds, particularly those containing the 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) ring systems.

A common application of this reaction is the synthesis of 1,8-bis-(3-mercapto-4-amino- Current time information in Bangalore, IN.innovareacademics.inasianpubs.org-triazol-5-yl)-octane. This compound is synthesized by the reaction of sebacic acid dihydrazide with carbon disulphide and potassium hydroxide, followed by the addition of hydrazine hydrate. innovareacademics.inmdpi.comresearchgate.netinnovareacademics.inderpharmachemica.com The initial reaction between this compound, carbon disulphide, and potassium hydroxide in an alcoholic solution typically leads to the formation of a potassium salt intermediate. jocpr.comsapub.org This intermediate is a dithiocarbazinate derivative. Subsequent treatment of this potassium salt with hydrazine hydrate facilitates ring closure, yielding the bis-1,2,4-triazole derivative. innovareacademics.inmdpi.comresearchgate.netinnovareacademics.inderpharmachemica.com

Another synthetic pathway involves the reaction of this compound with alcoholic potassium hydroxide and carbon disulphide under reflux conditions to afford 1,8-bis-(1,3,4-oxadiazolyl 5-thione-2-yl) octane (B31449). asianpubs.org This indicates that the reaction conditions and subsequent steps can direct the cyclization towards either triazole or oxadiazole ring formation.

Detailed research findings highlight specific conditions for these transformations. For instance, the synthesis of 1,8-bis-(3-mercapto-4-amino- Current time information in Bangalore, IN.innovareacademics.inasianpubs.org-triazol-5-yl)-octane has been reported by reacting sebacic acid dihydrazide (0.01 mole) with carbon disulphide (0.02 mole) and potassium hydroxide (0.6 N, 5 mL), followed by the dropwise addition of hydrazine hydrate (0.02 mole) with constant stirring for 30 minutes at room temperature. derpharmachemica.com The resulting product was crystallized from aqueous ethanol with a reported yield of 70% and a melting point of 205°C. derpharmachemica.com

Another procedure for the synthesis of 1,8-bis-(1,3,4-oxadiazolyl 5-thione-2-yl) octane involves refluxing a mixture of sebacic acid dihydrazide (0.1 mol) and potassium hydroxide (0.3 mol) in absolute ethanol (50 mL) for about 1 hour, followed by the slow addition of carbon disulphide (0.3 mol). asianpubs.org The reaction mixture is then refluxed for an additional 8-10 hours. asianpubs.org After removing excess ethanol, the residue is poured onto crushed ice and acidified with dilute acetic acid to isolate the product. asianpubs.org Characterization of this compound using IR spectroscopy showed characteristic peaks, including those around 3300-3200 cm⁻¹ (NH), 2565 cm⁻¹ (SH), 1610 cm⁻¹ (C=N), and 1240 cm⁻¹ (C=S). asianpubs.org ¹H NMR data included signals around 1.5–2.5 ppm (CH₂) and 2.5 ppm (SH). asianpubs.org

These reactions demonstrate the versatility of this compound as a starting material for the synthesis of sulfur-containing heterocycles when reacted with carbon disulphide and potassium hydroxide, with the subsequent reaction partner influencing the final ring system formed.

Data Table: Selected Synthesis Examples

Starting MaterialReagentsConditionsProductYield (%)Melting Point (°C)Key Spectroscopic DataReference
Sebacic acid dihydrazideCS₂, KOH, Hydrazine hydrateRoom temperature, stirring 30 min1,8-bis-(3-mercapto-4-amino- Current time information in Bangalore, IN.innovareacademics.inasianpubs.org-triazol-5-yl)-octane70205Not specified in detail in snippet derpharmachemica.com
Sebacic acid dihydrazideAlcoholic KOH, CS₂Reflux 1h (KOH/sebacic dihydrazide), then reflux 8-10h (with CS₂)1,8-bis-(1,3,4-oxadiazolyl 5-thione-2-yl) octaneNot specifiedNot specifiedIR: 3300-3200 (NH), 2565 (SH), 1610 (C=N), 1240 (C=S); ¹H NMR: 1.5–2.5 (CH₂), 2.5 (SH) asianpubs.org

Reactivity and Reaction Mechanisms of Sebacic Dihydrazide

Role as a Curing Agent in Thermoset Resin Systems

Sebacic dihydrazide (SDH) is a difunctional compound utilized as a crosslinking agent, curative, and hardener in various polymer systems. gantrade.com Its primary function stems from the reactivity of its two hydrazide end-groups (-CONHNH₂), which can participate in reactions to form strong chemical bonds between polymer chains, thereby enhancing the mechanical properties and thermal stability of the final material. guidechem.com

In epoxy resin systems, this compound functions as a latent curing agent, meaning it remains largely unreactive at ambient temperatures but becomes highly active upon heating. mdpi.comspecialchem.comspecialchem.com This characteristic allows for the formulation of stable, one-component epoxy systems with extended storage life. otsukac.co.jp

The curing of epoxy resins with this compound involves the reaction between the hydrazide's reactive amine groups and the epoxide rings of the epoxy resin. mdpi.comnih.gov The two primary amine groups (-NH₂) at each end of the this compound molecule are the active sites. Each of these primary amine groups is difunctional, containing two active hydrogens. This makes the entire this compound molecule tetrafunctional, meaning all four of its primary hydrogens can react with an epoxy group. gantrade.comadhesivesmag.comac-catalysts.com

The reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine group attacks one of the carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of a hydroxyl group (-OH) and a new carbon-nitrogen bond. As this reaction continues at both ends of the dihydrazide molecule, it connects multiple epoxy polymer chains, leading to the formation of a highly cross-linked, three-dimensional thermoset network. mdpi.comnih.gov

The reactivity of this compound as a curing agent is intrinsically linked to its physical state. As a solid crystalline powder at room temperature, its molecular mobility is restricted, preventing any significant reaction with the epoxy resin. mdpi.com This solid state confers latency to the system. mdpi.com For the curing reaction to proceed efficiently, the system must be heated to a temperature above the melting point of the dihydrazide. mdpi.comadhesivesmag.com

This compound has a melting point in the range of 186–188°C. otsukac.co.jp The curing temperature for epoxy systems using SDH must exceed this threshold to ensure the dihydrazide melts, dissolves, and diffuses throughout the resin matrix, allowing its reactive amine groups to come into contact with the epoxy groups. mdpi.com Once molten, the high temperature provides the necessary activation energy for a rapid curing reaction. mdpi.comresearchgate.net This relationship between melting and curing temperature is fundamental to its function as a thermal latent curing agent. mdpi.com

The performance of dihydrazides as epoxy curing agents is significantly influenced by their molecular structure, particularly the spacer that separates the two hydrazide groups. mdpi.comnih.gov this compound (SDH) is often compared with other common dihydrazides like Adipic Dihydrazide (ADH) and Isophthalic Dihydrazide (IDH). gantrade.comatamanchemicals.com

Adipic Dihydrazide (ADH): Like SDH, ADH has an aliphatic (straight-chain) spacer, but it is shorter (C4 backbone vs. C8 for SDH). atamankimya.com This shorter chain can result in a more brittle cured epoxy system compared to the one cured with SDH. mdpi.com In contrast, the longer, more flexible alkyl chain of SDH can lead to higher adhesion strength in the cured resin. mdpi.com

Isophthalic Dihydrazide (IDH): IDH features a rigid aromatic spacer. This structure gives it a significantly higher melting point compared to SDH. mdpi.comotsukac.co.jp This higher melting point means that IDH requires a higher curing temperature to become reactive. Under identical curing conditions where SDH melts and reacts efficiently, IDH may remain partially unreacted, resulting in a lower degree of cross-linking and consequently, lower adhesion strength. mdpi.comnih.gov

The selection of a dihydrazide allows for the tailoring of the cured epoxy's properties. The longer aliphatic chain of SDH provides a balance of thermal stability and flexibility, often resulting in superior mechanical performance compared to ADH and greater reactivity at lower temperatures than IDH. mdpi.com

PropertyThis compound (SDH)Adipic Dihydrazide (ADH)Isophthalic Dihydrazide (IDH)
Molecular Weight 230.3 g/mol 174.2 g/mol 194.2 g/mol
Melting Point (°C) 186 - 188177 - 183215 - 225
Spacer Structure Long Aliphatic (C8)Short Aliphatic (C4)Rigid Aromatic
Adhesion Strength High (50.4 kgf cm⁻²)Low (28.3 kgf cm⁻²)Lowest (25.7 kgf cm⁻²)

Adhesion strength data from a specific study on epoxy-based sealing materials and may vary with formulation. mdpi.com

The latency of this compound is a critical property for its application in advanced materials. otsukac.co.jp Because it can be pre-mixed with epoxy resin to form a stable, one-component system, it simplifies manufacturing processes by eliminating the need for on-site mixing of resin and hardener. mdpi.comnih.gov These single-component systems can have a storage stability of several months at room temperature. adhesivesmag.com

This characteristic is highly advantageous in applications such as:

Adhesives for Electronic Materials: In the fabrication of devices like Liquid Crystal Displays (LCDs), one-pot adhesive systems are required. SDH is used as a thermal latent curing agent in sealing materials for such applications. mdpi.comnih.gov

Powder Coatings: In powder coatings, the dihydrazide is mixed in solid form with a solid epoxy resin. The coating can be applied as a powder, and upon heating, the components melt, flow, and cure simultaneously to form a durable film. otsukac.co.jp

Structural Adhesives and Prepregs: SDH is used to create "B-stageable" materials, where a resin system is partially cured to a solid, non-tacky state. adhesivesmag.com This B-staged material (like a prepreg) can be stored and later fully cured by applying heat and pressure. adhesivesmag.com

In addition to its role in epoxy systems, this compound can function as a chain extender, particularly in aqueous polyurethane dispersions (PUDs). gantrade.comac-catalysts.com Chain extenders are low-molecular-weight compounds with two or more reactive functional groups that are used to increase the molecular weight of a prepolymer. iaea.org

The mechanism involves the reaction of the primary amine groups (-NH₂) of the dihydrazide with the terminal isocyanate groups (-NCO) present on a polyurethane prepolymer. ac-catalysts.com This reaction is rapid and results in the formation of urea (B33335) linkages (-NH-CO-NH-). Since this compound is difunctional with two hydrazide groups at opposite ends of its aliphatic chain, it effectively links two isocyanate-terminated prepolymer chains together. This chain extension process builds the polymer's molecular weight, transforming the low-viscosity prepolymer into a high-strength polyurethane-urea elastomer. ac-catalysts.comresearchgate.net The use of dihydrazides as chain extenders can enhance properties such as toughness, hardness, and adhesion in the final polyurethane coating or adhesive. gantrade.comac-catalysts.com

Crosslinking in Acrylic Emulsions

This compound (SDH) serves as an effective crosslinking agent for specific water-based acrylic emulsions, particularly those functionalized with ketone groups. atamanchemicals.comotsukac.co.jp This crosslinking technology, often referred to as "keto-hydrazide crosslinking," is a one-component (1K) system that cures at ambient temperatures. researchgate.netbohrium.com The mechanism enhances the performance of the resulting polymer film, improving properties like mechanical strength, durability, and resistance to moisture and solvents. gantrade.comguidechem.com

The process involves incorporating a monomer with a pendant ketone group, such as diacetone acrylamide (B121943) (DAAM), into the acrylic polymer backbone during emulsion polymerization. gantrade.comresearchgate.net The this compound is then added to the aqueous phase of the emulsion. gantrade.com The crosslinking reaction itself does not occur significantly in the wet emulsion state, which ensures good "in-can" storage stability. gantrade.com

The reaction mechanism is a condensation reaction between the ketone carbonyl group on the acrylic polymer and the hydrazide moiety of the SDH. gantrade.comresearchgate.net This reaction is activated during the film-forming process as water evaporates. gantrade.comgantrade.com The evaporation of water and a concurrent decrease in pH (often from the loss of a volatile base like ammonia) drives the reaction forward, leading to the formation of a stable hydrazone linkage. gantrade.com The by-product of this crosslinking reaction is water. atamanchemicals.com This post-coalescence crosslinking creates a three-dimensional polymer network that significantly enhances the final film's properties. gantrade.com

The choice of dihydrazide can be used to control the properties of the cured material. otsukac.co.jp this compound, with its long, ten-carbon aliphatic chain, offers different performance characteristics compared to other common dihydrazides like adipic dihydrazide (ADH) or isophthalic dihydrazide (IDH). atamanchemicals.comatamanchemicals.com

Table 1: Comparison of Common Dihydrazide Crosslinking Agents otsukac.co.jpatamanchemicals.com
PropertyAdipic Dihydrazide (ADH)This compound (SDH)DodecanediohydrazideIsophthalic Dihydrazide (IDH)
Molecular Weight174.2230.3258.4194.2
Melting Point (°C)177 - 183186 - 188188 - 192215 - 225
AppearanceWhite crystallineWhite crystallineWhite crystallineWhitish crystalline

Condensation Reactions

The hydrazide functional groups (-CONHNH₂) are the primary sites of reactivity in this compound, making the molecule a versatile building block in various condensation reactions. These reactions typically involve the nucleophilic nitrogen atom of the terminal -NH₂ group attacking an electrophilic center, such as a carbonyl carbon, leading to the elimination of a small molecule, most commonly water. soeagra.com

Formation of Hydrazones

This compound readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form hydrazones. soeagra.commdpi.com This reaction is fundamental to its application as a crosslinking agent in acrylic emulsions containing ketone functionalities. otsukac.co.jp The reaction proceeds via a nucleophilic attack of the hydrazide's terminal amine group on the carbonyl carbon. soeagra.com This is followed by a proton transfer and subsequent dehydration to yield a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone linkage. soeagra.com

The general reaction is as follows: R-C(=O)-R' + H₂NNHCO-(CH₂)₈-CONHNH₂ → R-C(=NNHCO-(CH₂)₈-CONHNH₂)-R' + H₂O

Due to its difunctional nature, one molecule of this compound can react with two molecules of a carbonyl compound. The formation of these hydrazone derivatives is often straightforward, and the products are typically crystalline, which aids in their purification. soeagra.com The stability of the resulting hydrazone bond is considerably greater than that of a Schiff base formed with a simple amine. thermofisher.com

Formation of Macrocycles

The bifunctional nature of this compound, with reactive hydrazide groups at both ends of its long aliphatic chain, allows it to participate in condensation reactions to form large, cyclic structures known as macrocycles. This is a key application in synthetic chemistry for creating complex molecular architectures.

A common method for synthesizing macrocycles involves a [1+1] condensation reaction between a dihydrazide, such as this compound, and a suitable difunctional electrophile, like a dialdehyde (B1249045) or a diketone. In this process, one molecule of the dihydrazide reacts with one molecule of the diketone, leading to the formation of a cyclic product. The flexible ten-carbon chain of this compound can accommodate the conformational requirements for ring closure. The design of macrocycles is a strategic area in drug discovery and materials science, and deferring diversification until after the macrocycle is formed can be an efficient synthetic strategy. nih.gov

Hydrogen Bonding and Supramolecular Interactions

The hydrazide functional group is an excellent building block in supramolecular chemistry due to its capacity to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the C=O group). researchgate.netnih.gov This dual nature enables this compound to participate in extensive and often predictable hydrogen bonding networks, leading to the formation of well-ordered, self-assembled supramolecular structures. researchgate.netnih.gov

Hydrogen bonds are directional, specific, and reversible non-covalent interactions that are fundamental to the structure of biological macromolecules like proteins and DNA. nih.govrsc.org In synthetic systems, these interactions can be harnessed to construct complex architectures. ethernet.edu.etnih.gov The hydrazide moiety can form robust intermolecular hydrogen bonds, such as the N-H···O=C interaction, which can drive the assembly of molecules into tapes, sheets, or three-dimensional networks. researchgate.net

The self-assembly process is driven by the thermodynamic favorability of forming multiple hydrogen bonds. nih.gov The structure of the resulting supramolecular assembly depends on the geometry of the molecule and the nature of the solvent. nih.gov The long, flexible aliphatic chain of this compound allows for significant conformational freedom, enabling the terminal hydrazide groups to orient themselves optimally to form stable, extended hydrogen-bonded networks. nih.gov These non-covalent interactions are crucial in determining the solid-state packing and crystal structure of the compound and its derivatives. rsc.org

Metal Complexation and Coordination Chemistry

The hydrazide groups in this compound also enable it to act as a ligand in coordination chemistry, forming stable complexes with various metal ions. at.uanih.gov The field of coordination chemistry investigates compounds formed between central metal ions and surrounding ligands. nih.govsemanticscholar.org The interaction involves the donation of electron pairs from the ligand to the metal ion, which acts as a Lewis acid. libretexts.org

Dihydrazides can coordinate to metal atoms through both the carbonyl oxygen and the terminal amino nitrogen atoms of the hydrazide group. at.ua This chelation results in the formation of a stable five-membered ring involving the metal atom. at.ua Depending on the metal-to-ligand ratio and the nature of other ligands present, this compound can form mononuclear complexes, or it can act as a bridging ligand to form multinuclear or polymeric coordination polymers. at.uanih.gov In these polymers, the dihydrazide links metal centers into one-, two-, or three-dimensional networks. nih.gov

Ligand Properties of this compound

As a ligand, this compound possesses specific properties that dictate its coordination behavior. It is a neutral, potentially multidentate ligand. Each hydrazide group can act as a bidentate N,O-donor, chelating to a metal center. at.ua Therefore, the entire this compound molecule can function as a bis-bidentate ligand, capable of coordinating to two different metal centers or more complexly to a single metal center. at.ua

The coordination mode can be symmetric or asymmetric. In a symmetric bis-bidentate bridging mode, the dihydrazide links two metal centers, forming structures like –M–DH–M– chains. at.ua The long and flexible octamethylene spacer between the two hydrazide functions in this compound allows it to bridge metal centers that are significantly far apart, influencing the topology of the resulting coordination polymer. rsc.org The properties of the final metal complex, such as stability, reactivity, and magnetic properties, are significantly influenced by the supporting ligands. nih.gov

Complex Formation with Transition Metal Ions (e.g., Co²⁺, Ni²⁺, Mn²⁺, Cu²⁺, Zn²⁺)

This compound readily forms stable complexes with a range of divalent transition metal ions, including cobalt(II), nickel(II), manganese(II), copper(II), and zinc(II). researchgate.net As a ditopic ligand, it possesses two separate chelating sites, enabling it to bind with metal ions to form both mononuclear and binuclear species. researchgate.netresearchid.co In a mononuclear complex, a single metal ion is coordinated to one or both hydrazide groups of a single SDH molecule. In binuclear complexes, the long, flexible -(CH₂)₈- chain allows the SDH molecule to bridge two metal ions, with each hydrazide group coordinating to a different metal center. researchgate.net

The formation of these complexes is typically achieved by reacting a salt of the respective transition metal (e.g., chlorides) with this compound in a suitable solvent medium, often involving reflux to facilitate the reaction. rdd.edu.iq The resulting complexes are often stable solids that can be isolated and characterized.

Speciation and Stability Constants of Metal Complexes

The interaction between this compound and metal ions in an aqueous solution is a complex equilibrium that is highly dependent on pH. Potentiometric titration is a key technique used to study these equilibria and determine the stoichiometry and stability of the various complex species formed. researchgate.netnih.gov

Studies on Co(II) and Ni(II) have shown that a variety of complex species can coexist in solution. researchgate.net These include:

Protonated complexes: Species like MLH, ML₂H, and ML₂H₂ can form, where 'M' represents the metal ion, 'L' represents the deprotonated dihydrazide ligand, and 'H' represents a proton. In these forms, one of the hydrazide groups may remain protonated while the other coordinates with the metal ion.

Unprotonated (simple) complexes: These are the neutral species, such as ML and ML₂, where the ligand(s) coordinate to the metal ion.

Deprotonated complexes: At higher pH values, species like MLH₋₁ and ML₂H₋₁ can form through the loss of a proton from a coordinated hydrazide group or water molecule.

Binuclear complexes: The formation of homo-binuclear species, such as M₂L and M₂LH₋₁, has also been observed, where two metal ions are bridged by a single dihydrazide ligand. researchgate.netresearchid.co

Species (m l h)Co(II) log βNi(II) log β
MLH (1 1 1)12.3512.68
ML (1 1 0)6.587.05
MLH₋₁ (1 1 -1)-1.87-2.02
ML₂H₂ (1 2 2)24.3125.21
ML₂H (1 2 1)18.0618.98
ML₂ (1 2 0)11.0812.11
ML₂H₋₁ (1 2 -1)2.252.68
M₂L (2 1 0)9.8710.58
M₂LH₋₁ (2 1 -1)1.081.43

Data sourced from potentiometric studies. The (m l h) notation represents the stoichiometric coefficients of the metal, ligand, and proton, respectively, in the complex MₘLₗHₕ. researchgate.net

Coordination Modes and Chelate Ring Formation

The hydrazide functional group (-CONHNH₂) of this compound offers multiple potential donor sites for coordination with metal ions. Typically, hydrazides and their derivatives act as bidentate ligands, coordinating to a metal ion through the carbonyl oxygen atom and the terminal nitrogen atom of the amino group (-NH₂). mdpi.comresearchgate.net This coordination mode results in the formation of a highly stable five-membered chelate ring. mdpi.com

In the case of this compound, each of its two hydrazide ends can form such a chelate ring. researchgate.net This allows for several coordination possibilities:

Mononuclear Chelation: One hydrazide group chelates to a metal ion, leaving the other hydrazide group free or protonated.

Mononuclear Bridging (Macrocycle Formation): Both hydrazide groups of a single SDH molecule coordinate to the same metal ion, which would form a large macrocyclic chelate ring.

Binuclear Bridging: The two hydrazide groups coordinate to two different metal ions, forming a bridge between them. This is facilitated by the long and flexible aliphatic chain. researchgate.net

The specific coordination mode adopted can depend on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the pH of the solution.

Characterization of Metal Complexes using Spectroscopic and Thermochemical Techniques

A variety of analytical techniques are employed to elucidate the structure, bonding, and thermal stability of this compound-metal complexes. semanticscholar.orgekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's coordination sites. Upon complexation, the vibrational frequencies of the functional groups involved in bonding are altered. A shift in the ν(C=O) (amide I) band to a lower frequency and changes in the ν(N-H) stretching and bending vibrations are indicative of the involvement of the carbonyl oxygen and amino nitrogen in coordination with the metal ion. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital transitions of the central metal ion. These spectra, in conjunction with magnetic susceptibility measurements, are used to infer the geometry of the coordination sphere around the metal ion, which is often found to be octahedral for these types of complexes. rdd.edu.iqsemanticscholar.org

Magnetic Susceptibility Measurements: This technique helps determine the number of unpaired electrons in the metal ion within the complex. The resulting magnetic moment can distinguish between different possible geometries (e.g., octahedral vs. tetrahedral) and spin states (high-spin vs. low-spin). semanticscholar.org

Thermochemical Techniques (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes. These methods can reveal the presence of coordinated or lattice water molecules and provide information on the decomposition pattern of the complex as it is heated. researchgate.net

A summary of the characterization techniques and their applications is presented below.

TechniqueInformation Obtained
Infrared (IR) SpectroscopyIdentifies coordination sites (C=O and N-H groups). researchgate.net
Electronic (UV-Vis) SpectroscopyDetermines the electronic transitions and helps infer the coordination geometry. semanticscholar.org
Magnetic SusceptibilityMeasures magnetic moment to confirm the geometry and spin-state of the metal ion. semanticscholar.org
Thermogravimetric Analysis (TGA)Evaluates thermal stability and the presence of water molecules. researchgate.net

Advanced Applications in Polymer Science and Materials Engineering

Role as a Nucleating Agent in Polymer Crystallization

In polymer processing, controlling the crystallization behavior is critical as it directly influences the mechanical, thermal, and optical properties of the final material. Nucleating agents are additives that accelerate the crystallization process by providing sites for the initiation of crystal growth. Hydrazide-based organic compounds, including Sebacic dihydrazide and its derivatives, have been identified as highly effective nucleating agents, particularly for biodegradable polymers like Poly(L-lactic acid) (PLLA). nih.govmdpi.com These agents work by reducing the energy barrier required for nucleation, thereby increasing the rate and extent of crystallization. nih.govmdpi.com

The inherently slow crystallization rate of PLLA limits its applications, especially where higher thermal resistance and dimensional stability are required. nih.gov this compound and its derivatives serve as effective crystallization accelerators for PLLA. researchgate.netscispace.com

The addition of a this compound derivative to PLLA has been shown to significantly promote its crystallization from a molten state. researchgate.netscispace.com This process, known as melt crystallization, is crucial during industrial processing techniques like injection molding and extrusion. Non-isothermal crystallization, which occurs when the polymer is cooled at a constant rate, is also markedly accelerated. researchgate.netscispace.com The presence of the dihydrazide compound provides numerous nucleation sites, allowing crystals to form more rapidly and at higher temperatures during the cooling process. researchgate.neticm.edu.pl Studies show that with increasing cooling rates, the crystallization peaks become wider and shift to lower temperatures, but the nucleating effect remains significant compared to pure PLLA. scispace.comrevmaterialeplastice.ro

The effectiveness of a nucleating agent can be quantified by its impact on key crystallization parameters measured by Differential Scanning Calorimetry (DSC). Research on a derivative, N, N'-sebacic bis(hydrocinnamic acid) dihydrazide, demonstrates a profound effect on PLLA's crystallization. The incorporation of just 1 wt% of this agent increased the non-isothermal crystallization peak temperature from 94.5°C for pure PLLA to 131.6°C when cooled at 1°C/min. researchgate.netscispace.com This indicates that crystallization begins at a much higher temperature, allowing more time for crystal formation before the polymer chains are frozen in an amorphous state.

Table 1: Effect of a this compound Derivative on Non-Isothermal Crystallization Parameters of PLLA (Cooling Rate: 1°C/min)
MaterialCrystallization Peak Temperature (°C)Non-Isothermal Crystallization Enthalpy (J/g)Reference
Pure PLLA94.50.1 researchgate.netscispace.com
PLLA + 1 wt% this compound Derivative131.648.5 researchgate.netscispace.com

This compound functions through a mechanism known as heterogeneous nucleation. researchgate.netscispace.com In this process, the nucleating agent acts as a foreign surface or particle that induces the ordering of polymer chains from the melt into crystalline structures. mdpi.comnih.gov This is in contrast to homogeneous nucleation, where crystals form spontaneously within the polymer melt without the aid of an additive. mdpi.com

The specific mechanism for hydrazide-based nucleating agents in PLLA is believed to involve molecular-level interactions. It has been proposed that dipole-dipole interactions occur between the imino groups of the hydrazide molecule and the carbonyl groups within the PLLA polymer chains. mdpi.com These interactions can guide the PLLA chains into the proper conformation for crystallization. acs.org Furthermore, some hydrazide nucleating agents can self-assemble into fibrillar or dendritic structures within the polymer melt. nih.govmdpi.com These self-assembled structures then act as templates, or "shish" structures, upon which the PLLA chains can crystallize in an ordered "kebab" fashion, greatly enhancing the efficiency of the nucleation process. mdpi.com This mechanism effectively creates a scaffold that lowers the energy barrier for crystal formation, leading to faster and more extensive crystallization. nih.gov

Influence on Poly(L-lactic acid) (PLLA) Crystallization Kinetics

Crosslinking Agent for Hydrogels and Biomaterials

Beyond its role in polymer crystallization, this compound is a valuable crosslinking agent, particularly for the fabrication of hydrogels used in biomedical applications. google.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. The crosslinker is the molecule that connects the individual polymer chains together to form this network. The ten-carbon chain of this compound provides a flexible and relatively long-distance linkage between polymer chains.

Hyaluronic Acid (HA) is a natural polysaccharide found in various human tissues, making it an excellent candidate for creating biocompatible materials for tissue engineering and drug delivery. mdpi.comresearchgate.net To form a stable hydrogel, HA chains must be chemically crosslinked. One common method involves a two-step process where HA is first modified and then crosslinked with a dihydrazide compound like this compound. google.com

The process begins with the oxidation of Hyaluronic Acid, typically using an oxidizing agent such as sodium periodate (NaIO4). mdpi.com This reaction cleaves the C-C bond in the sugar rings of the HA backbone, converting the vicinal hydroxyl groups into two reactive aldehyde groups. mdpi.com This modified polymer is often referred to as oxidized Hyaluronic Acid (oHA).

The subsequent crosslinking step involves a Schiff-base reaction. The two terminal hydrazide groups (-NH2) on the this compound molecule react with the newly formed aldehyde groups on different oHA polymer chains. mdpi.com This reaction forms stable hydrazone bonds (-C=N-NH-), creating covalent links that bridge the oHA chains and establish the three-dimensional hydrogel network. mdpi.comnih.gov This method is advantageous because the crosslinking reaction can occur under mild, physiological conditions, which is crucial when encapsulating sensitive biological materials like cells or therapeutic proteins. mdpi.comnih.gov

Applications in Vitreous Substitutes and Tissue Engineering

The development of synthetic materials for biomedical applications, such as vitreous substitutes in ophthalmology, requires compounds that are biocompatible and can form stable hydrogels. While research has highlighted the use of dihydrazides in this field, much of the specific literature focuses on Adipic acid dihydrazide (ADH). ADH is used to crosslink oxidized hyaluronic acid, forming a colorless and transparent injectable hydrogel with a refractive index similar to that of human vitreous humor (1.3345). researchgate.netresearchgate.net These hydrogels have been shown to be non-toxic to retinal pigmented epithelium cells and stable for over a month. researchgate.netresearchgate.net

The principle of this application relies on the reaction between the hydrazide groups (-CONHNH2) of the dihydrazide and the aldehyde groups of an oxidized polymer, such as hyaluronic acid, to form a stable hydrogel network. researchgate.net This crosslinking mechanism is fundamental to the function of dihydrazides in creating materials that can mimic the natural vitreous. google.com Although studies specifically naming this compound in this context are not widely published, its structural similarity to ADH suggests its potential for similar applications in tissue engineering and as a vitreous substitute, where the formation of biocompatible and stable hydrogels is essential. The integration of cells into such hydrogels is a key step toward advancing therapies for vitreoretinal diseases. google.com

Enhancement of Thermal and Mechanical Properties in Polymers

Improvement of Polyamide Resins in Automotive Applications

In the automotive industry, polyamide (PA) resins are valued for their mechanical strength, high-temperature stability, and chemical resistance, making them suitable for parts like fan blades, fuel systems, and oil pans. google.com However, polyamides can have limitations, such as reduced impact resistance at low temperatures and property degradation due to moisture absorption. sae.org

This compound-based crosslinkers are used to address these challenges. By incorporating SDH into polyamide formulations, it is possible to produce components with enhanced heat resistance, which is vital for parts used in engine compartments and for the battery casings of electric vehicles (EVs). Modifiers containing reactive groups that can bond with polyamide, such as those derived from dihydrazides, help to finely disperse within the polyamide matrix, improving toughness and reducing water absorption. sae.org This modification leads to more durable and reliable automotive components that can withstand harsh operating conditions. google.com

Table 1: Effect of Reactive Compatibilization on Polyamide 6 (PA6)/ABS Blends

PropertyPA6 (Neat)PA6/ABSr (Uncompatibilized)PA6/ABSr + 5 phr SAN-g-MA
Impact Strength HighLow~217% higher than uncompatibilized blend
Interfacial Adhesion N/ALowHigh
Morphology HomogeneousIncompatible PhasesStabilized Morphology
Data sourced from studies on compatibilization of polyamide blends, illustrating the significant improvement in mechanical properties achieved through reactive agents that enhance interfacial adhesion, a principle similar to the function of crosslinkers like SDH.

Development of High-Performance Coatings

This compound serves as a latent hardener and crosslinking agent in various coating systems, particularly for epoxy and acrylic-based formulations. In powder coatings, its latency allows it to remain inactive until heat is applied during the curing process, ensuring a stable, one-part system with a long pot life.

For water-based acrylic emulsions, SDH can be dissolved in the water phase and acts as a crosslinker as the coating cures, improving properties such as wet rub resistance and flexibility. The crosslinking action enhances the durability, chemical resistance, and adhesion of the coating to the substrate. These high-performance coatings are used in applications requiring robust protection against environmental factors, such as in automotive and industrial paints.

Application in Flexible Printed Circuit Boards (PCBs)

Flexible Printed Circuit Boards (PCBs) are essential components in modern electronics, where space, weight, and flexibility are critical. These circuits are typically constructed using polyimide films as substrates. This compound is utilized in the epoxy underfill materials for flexible PCBs. Its role is to enhance moisture resistance, which is crucial for maintaining the reliability and longevity of electronic devices, especially as components become smaller and more densely packed. By crosslinking the epoxy resin, SDH helps to create a more robust and less permeable material, protecting the delicate circuitry from environmental humidity and associated failures.

Role in Polyimide Films for Foldable Displays

The advent of foldable electronics, such as smartphones and displays, has driven the demand for highly durable and flexible materials. Polyimide (PI) films are the primary material used for the substrates in these displays due to their excellent thermal stability and mechanical properties. This compound is incorporated into these polyimide films to enhance their performance. As a monomer or crosslinking agent, SDH can improve the flexibility and resilience of the PI film, allowing it to withstand the repeated stress of folding and unfolding without cracking or delaminating. The use of specific monomers and additives is critical in tuning the properties of the polyimide film to meet the stringent requirements of foldable display technology.

Formaldehyde Absorption in Materials Science

Formaldehyde is a volatile organic compound (VOC) that can be emitted from various materials, posing health risks in indoor environments. In materials science, there is a significant focus on developing "scavengers" that can capture and neutralize formaldehyde. This compound has been identified as an effective formaldehyde scavenger, particularly in polymers like Polyoxymethylene (POM), which is used for automotive interior parts.

The hydrazide groups in this compound react with formaldehyde molecules in a chemical process that converts the hydrazide into a stable hydrazone. This reaction effectively traps the formaldehyde, preventing its release into the surrounding environment. The use of SDH in low-emission grade POM helps manufacturers meet stringent indoor air quality standards for vehicles. This application demonstrates the dual functionality of this compound, acting not only as a polymer enhancer but also as an agent for environmental remediation within the material itself.

Textile Auxiliary Applications

In the textile industry, particularly in pigment printing, the durability of the print is paramount. This durability, often measured by wash and crock fastness, is largely dependent on the binder system used to adhere the pigment to the textile fibers. This compound serves as a crosslinking agent for these binders, significantly enhancing their performance.

The most common application involves its use in aqueous acrylic emulsion binder systems. gantrade.com This technology, known as "keto-hydrazide crosslinking," utilizes a copolymer containing a ketone moiety, typically derived from a monomer like diacetone acrylamide (B121943) (DAAM), and a dihydrazide crosslinker such as this compound. mcpolymers.comsurrey.ac.uk

The crosslinking mechanism is initiated during the drying process. In the wet emulsion state, which is typically kept at a pH of 8 or higher, the reaction between the ketone group on the acrylic polymer and the hydrazide group of SDH is latent, ensuring good storage and shelf-life stability of the printing paste. gantrade.com As the textile is dried, water and ammonia evaporate, causing a drop in pH. This change catalyzes the reaction between the pendant ketone groups and the hydrazide moieties, forming a stable, three-dimensional polymer network. gantrade.comresearchgate.net This post-coalescence crosslinking is crucial as it allows the polymer particles to first form a continuous film before locking the structure in place, maximizing the film's cohesive properties. mcpolymers.com The resulting crosslinked binder encapsulates the pigment particles and strongly adheres them to the fabric, leading to significant improvements in:

Abrasion and scrub resistance gantrade.com

Moisture and solvent resistance gantrade.com

Wash and dry-cleaning fastness hilarispublisher.com

Adhesion to the textile substrate gantrade.com

While adipic dihydrazide (ADH) is the most commonly cited crosslinker in this system, patents for water-based inks and binders list this compound as a suitable alternative, highlighting its role in this application. google.comgoogle.com The longer ten-carbon chain of this compound, compared to the six-carbon chain of adipic dihydrazide, can impart greater flexibility to the final crosslinked film.

Dihydrazide CompoundChemical FormulaMolecular Weight (g/mol)Carbon Chain Length
Succinic DihydrazideC4H10N4O2146.154
Glutaric DihydrazideC5H12N4O2160.175
Adipic DihydrazideC6H14N4O2174.206
This compoundC10H22N4O2230.3110
Isophthalic DihydrazideC8H10N4O2194.19Aromatic

Sustainable Packaging and Biodegradable Polymers

The development of sustainable packaging from biodegradable polymers is a critical area of research aimed at mitigating plastic pollution. Bio-based polyesters like Polybutylene Succinate (B1194679) (PBS) are at the forefront of this effort due to their compostability and processability. However, neat PBS often possesses limitations, such as inadequate mechanical strength and barrier properties for certain packaging applications, necessitating modification. google.commdpi.com

Crosslinking is a common strategy to enhance the properties of polymers. For PBS, various methods have been explored, including the use of rigid materials or micro-crosslinking, to improve heat resistance and mechanical properties. google.com

While crosslinking is a viable method for improving the performance of PBS films, the use of this compound for this specific purpose is not documented in available scientific literature or patents. Research on enhancing PBS for packaging applications has predominantly focused on other strategies:

Blending: Mixing PBS with other polymers to achieve a desirable balance of properties. mdpi.comresearchgate.net

Composites: Incorporating fillers, such as nanoclays or natural fibers, to improve strength and barrier performance.

Copolymerization: Chemically modifying the PBS backbone by introducing other monomers to alter its fundamental properties like flexibility and degradation rate.

Although dihydrazides are effective crosslinkers for other polymer systems, their specific application in creating crosslinked PBS films for sustainable packaging remains an underexplored area of research.

Emerging Research Frontiers and Interdisciplinary Studies of Sebacic Dihydrazide

Sebacic dihydrazide (SDH) is a symmetrical molecule characterized by a flexible ten-carbon aliphatic chain capped at both ends by reactive hydrazide functionalities. This unique structure positions it as a versatile building block in several advanced chemical fields. Emerging research is increasingly focused on leveraging its distinct properties in supramolecular chemistry, computational modeling, and biomedical applications.

Challenges and Future Directions in Sebacic Dihydrazide Research

Overcoming Limitations in Synthesis and Scale-Up

The synthesis of sebacic dihydrazide typically involves the reaction of sebacic acid derivatives with hydrazine (B178648) hydrate (B1144303). fishersci.com While this process is established, limitations exist in its efficiency and scalability. A significant challenge lies in the reliance on sebacic acid as the primary feedstock, the supply and pricing of which can be volatile due to fluctuations in castor crop yields in key producing regions like India, Brazil, and China. atamankimya.com This dependency on agricultural output can lead to supply shortages and price instability, impacting the cost-effectiveness of SADH production. atamankimya.com

Furthermore, stringent environmental regulations in major manufacturing regions, such as China, have led to reduced production capacity. atamankimya.com For instance, China's "Dual Control" energy policy in 2021 resulted in a significant reduction in SADH production capacity in Shandong province, as the synthesis is linked to coal-based sebacic acid production. atamankimya.com Addressing these environmental concerns often requires investment in advanced purification technologies to meet regulatory thresholds for impurities like heavy metals. atamankimya.com

Efforts to overcome these limitations include exploring alternative, more sustainable synthesis routes and improving the efficiency of existing processes. The concept of solvent-free organic synthesis is a promising approach for developing more sustainable and scalable chemical processes, which could potentially be applied to SADH synthesis. mpg.de Additionally, some countries are investing in modernizing their manufacturing infrastructure to enhance production capacity and efficiency. atamankimya.com

Development of Novel Derivatives with Tailored Functionalities

The inherent reactivity of the hydrazide groups in SADH allows for the development of a wide range of derivatives with tailored functionalities. Research is focused on modifying the sebacic acid backbone or the hydrazide groups to impart specific properties for targeted applications.

SADH derivatives have shown promise as nucleating agents to enhance the crystallization kinetics of various polymers, including poly(L-lactic acid) (PLLA). fishersci.comfishersci.canih.gov For example, N,N′-sebacic bis(hydrocinnamic acid) dihydrazide (HAD), a synthesized SADH derivative, has been investigated for its ability to promote PLLA crystallization. fishersci.ca

Dihydrazide compounds with varying backbone structures (aliphatic, aromatic, and heterocyclic) are being explored as latent curing agents in epoxy resins. thegoodscentscompany.comnih.gov Studies have shown that the chemical structure of the dihydrazide significantly influences the curing characteristics, mechanical properties, and even the electro-optical performance of the resulting epoxy materials used in applications like liquid crystal displays (LCDs). thegoodscentscompany.comnih.gov

Research findings highlight the impact of dihydrazide structure on the properties of cured epoxy systems. A study comparing different dihydrazides as thermal latent curing agents in epoxy-based sealing materials for LCDs demonstrated that the melting point and the bulkiness of the spacer structure influence the curing conversion, adhesion strength, and elongation. thegoodscentscompany.comnih.gov

Dihydrazide (Abbreviation)Melting Point (°C)Adhesion Strength (kgf cm⁻²)Elongation (%)
Adipic acid dihydrazide (ADH)~180 wikipedia.orgwikidata.org28.3 nih.govNot specified
Isophthalic dihydrazide (IDH)201.1 thegoodscentscompany.comnih.gov25.7 nih.govNot specified
This compound (SDH)180–185 fishersci.comNot specifiedNot specified
4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (VDH)120.4 thegoodscentscompany.comnih.gov54.3 thegoodscentscompany.comnih.gov57.3 thegoodscentscompany.comnih.gov

Note: Data compiled from cited sources. Specific testing conditions may vary between studies.

The development of functionalized hyaluronic acid with dihydrazide groups also demonstrates the potential for creating novel SADH-based materials for biomedical applications, where they can be subsequently cross-linked. thermofisher.com

Addressing Environmental and Regulatory Considerations

The production and use of this compound are subject to increasing environmental and regulatory scrutiny. atamankimya.com Regions like the European Union and North America have stringent regulations, such as the EU's REACH regulation, which require comprehensive testing for toxicity, biodegradability, and occupational exposure limits. atamankimya.com Compliance necessitates manufacturers to provide extensive safety data, including ecotoxicological studies. atamankimya.com

While some safety data sheets indicate that the product is primarily for research and development purposes and that full toxicological and ecological properties may not be fully determined, adherence to existing regulations is crucial for market access. nih.govfishersci.ca This includes investing in technologies to reduce impurities in the final product to meet specified thresholds. atamankimya.com

Environmental regulations also influence the sourcing of raw materials, as seen with the impact of policies on coal-based sebacic acid production. atamankimya.com Emerging "green chemistry" regulations are simultaneously creating opportunities for the development of more environmentally friendly synthesis methods and applications for SADH. atamankimya.com Responsible handling and avoiding discharge into drains or waterways are also emphasized in safety guidelines. nih.gov

Exploration of Undiscovered Applications and Interdisciplinary Synergies

Beyond its traditional uses as a curing agent in polymers and adhesives, the unique chemical structure of this compound presents opportunities for exploring undiscovered applications and fostering interdisciplinary synergies.

Emerging application areas include its use in sustained-release drug microcapsules, addressing issues like gastrointestinal toxicity in medications. atamankimya.com SADH-functionalized adsorbents are being investigated for environmental remediation, particularly for the chelation and removal of heavy metal ions from wastewater. atamankimya.com Trials have demonstrated high removal efficiencies for lead ions using these adsorbents. atamankimya.com

SADH is also finding its way into the electronics sector, being used in polyimide films for foldable smartphone displays and in epoxy underfill materials for flexible printed circuit boards (PCBs) to enhance moisture resistance. atamankimya.com In the field of sustainable packaging, SADH is being incorporated into biodegradable polymers like polybutylene succinate (B1194679) (PBS) to improve mechanical properties such as tensile strength. atamankimya.com The pharmaceutical industry is also exploring SADH as a key precursor in the synthesis of certain antimicrobial drugs. atamankimya.com

The exploration of these diverse applications necessitates interdisciplinary collaboration, bringing together expertise from polymer chemistry, materials science, environmental science, pharmaceuticals, and engineering to develop innovative solutions and bridge existing gaps in material design and application. fishersci.no

Advanced Material Design Incorporating this compound

This compound plays a crucial role in the design of advanced materials, primarily through its function as a crosslinking agent and intermediate. Its ability to enhance thermal stability and mechanical strength is leveraged in high-performance polymers such as polyamide and epoxy resins. fishersci.comatamankimya.com

In the automotive industry, SADH-based crosslinkers are vital for producing heat-resistant components and battery casings for electric vehicles (EVs). atamankimya.com It is also used as a chain extender in waterborne polyurethane coatings, contributing to the shift away from solvent-based systems driven by VOC reduction regulations. atamankimya.com

SADH is also utilized as a thermal latent curing agent in epoxy-based sealing materials for applications like LCDs, where controlled curing at elevated temperatures is required. thegoodscentscompany.comnih.gov Furthermore, it is incorporated into thermally expandable compositions used for creating baffles and reinforcement elements, particularly in automotive manufacturing for weight reduction and noise/vibration dampening. nih.gov The incorporation of dihydrazides, including SDH, into polymer networks can lead to materials with tailored thermal, rheological, and mechanical properties. uni.lu

Bio-based Crosslinkers

The increasing demand for sustainable materials is driving research into bio-based alternatives. While there are instances where European automakers are substituting SADH with other bio-based crosslinkers due to supply chain issues related to its synthesis from coal-based sebacic acid, SADH itself can be considered bio-based as sebacic acid is derived from castor oil. atamankimya.com

Research is exploring the use of naturally occurring acids, including sebacic acid, as cross-linkers for bio-based epoxy systems. fishersci.ca Additionally, the synthesis of diacyl hydrazides from fatty acid derivatives obtained from vegetable oils suggests a pathway for developing bio-based dihydrazides, potentially including this compound, for use in materials like polyurethanes. uni.lu This area of research focuses on designing novel polymers and crosslinking agents derived from renewable resources to create sustainable and high-performance materials. fishersci.ca

Q & A

Basic: What are the common synthesis methods for sebacic dihydrazide (SDH), and how is it characterized for polymer applications?

SDH is typically synthesized via oxidative coupling polymerization of dihydrazide monomers or through hydrazide conjugation reactions . For example, SDH can be prepared by reacting sebacic acid derivatives with hydrazine hydrate under reflux conditions . Characterization involves 1H-NMR to confirm hydrazide bond formation (e.g., peaks at δ 9.25 ppm for NH groups) and FTIR to identify carbonyl (C=O) and N-H stretches . Thermal properties are analyzed using DSC (melting point ~180–185°C) and TGA to assess stability .

Basic: How does SDH influence the crystallization behavior of poly(L-lactic acid) (PLLA)?

SDH acts as a nucleating agent , accelerating both melt and non-isothermal crystallization of PLLA. At 1 wt%, SDH increases the crystallization temperature (ΔT = +37.1°C) and enthalpy (ΔH = +48.4 J/g) compared to neat PLLA . However, excessive SDH (>2 wt%) reduces thermal stability due to increased crystallinity, which can be quantified via TGA (e.g., 10% weight loss temperature decreases by ~20°C) .

Advanced: What mechanistic insights explain SDH’s role in enhancing polymer crystallization?

SDH’s aliphatic backbone and terminal hydrazide groups form hydrogen bonds with polymer chains, promoting ordered crystal lattice formation. Studies using polarized optical microscopy (POM) reveal smaller, more uniform spherulites in SDH-modified PLLA, indicating heterogeneous nucleation . Molecular dynamics simulations suggest SDH reduces the free energy barrier for nucleation, as evidenced by Avrami analysis (n ≈ 2.5–3.0 for SDH blends vs. n ≈ 1.8 for neat PLLA) .

Advanced: How can researchers balance SDH’s conflicting effects on crystallization and thermal stability?

Optimize SDH concentration (1–2 wt%) to maximize crystallization without compromising thermal stability. For example, DSC and TGA data show that 1 wt% SDH increases PLLA’s crystallization enthalpy by 485% but reduces thermal decomposition onset by only 5–10°C . Complementary strategies include blending SDH with stabilizers (e.g., antioxidants) or using co-nucleating agents to offset degradation .

Advanced: How does SDH compare to other dihydrazides (e.g., ADH, IDH) in epoxy resin curing?

SDH’s longer aliphatic chain (10 carbons vs. ADH’s 6) provides enhanced flexibility in cured epoxy networks. Dynamic mechanical analysis (DMA) shows SDH-based epoxies exhibit lower glass transition temperatures (Tg ≈ 75°C) than IDH (Tg ≈ 110°C) but superior adhesion strength (2.5 MPa vs. 1.8 MPa for ADH) due to reduced crosslink density . FTIR kinetics reveal SDH’s slower curing rate, making it suitable for high-temperature latent curing applications .

Advanced: What is SDH’s role in dynamic covalent polymer networks (DCPNs) for self-healing materials?

SDH reacts with diisocyanates (e.g., isophorone diisocyanate) to form polyacylsemicarbazide (PASC) networks. These networks exhibit >90% self-healing efficiency due to reversible acylhydrazone bonds, confirmed via tensile recovery tests and in situ FTIR . SDH’s long chain improves chain mobility, enabling crack closure at 80°C within 2 hours .

Advanced: How is SDH applied in biochemical studies, such as protein chromatography?

SDH is used to functionalize matrices (e.g., CNBr-Sepharose) via hydrazide coupling . In GTP-affinity chromatography, SDH-spaced resins show higher ligand density (0.4 mmol/g) and binding capacity for GTP-binding proteins compared to shorter-chain dihydrazides . Bradford assays and SDS-PAGE validate protein retention and elution efficiency .

Advanced: How does SDH affect the orientation and bioactivity of immobilized biomolecules?

SDH’s 10-carbon spacer length optimizes biomolecule orientation on PLGA surfaces. X-ray photoelectron spectroscopy (XPS) confirms higher nitrogen content (2.1 atomic%) for SDH-derivatized PLGA vs. shorter spacers (1.4% for adipic dihydrazide), correlating with improved PTH(1-34) bioactivity (EC50 = 1.2 nM vs. 3.5 nM for oxalic dihydrazide) .

Advanced: What experimental parameters are critical for optimizing SDH as a latent curing agent in epoxy resins?

Key parameters include curing temperature (120–150°C), stoichiometric ratio (1:1 epoxy/SDH), and catalyst selection (e.g., tertiary amines). Rheological studies show SDH-epoxy formulations maintain low viscosity (<1 Pa·s) for 60 minutes at 100°C, enabling precise dispensing . DSC -based isoconversional analysis (e.g., Flynn-Wall-Ozawa method) determines activation energy (~85 kJ/mol) for curing kinetics modeling .

Advanced: How do structural variations in dihydrazides impact their reactivity with epoxy resins?

Aliphatic dihydrazides (SDH, ADH) exhibit higher reactivity than aromatic counterparts (IDH) due to steric hindrance and electron-withdrawing effects. DFT calculations reveal SDH’s lowest LUMO energy (-1.2 eV), facilitating nucleophilic attack on epoxy rings. Adhesion tests show SDH-epoxy bonds achieve 2.5 MPa shear strength, outperforming IDH (1.2 MPa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sebacic dihydrazide
Reactant of Route 2
Sebacic dihydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.